![molecular formula C19H16N2O4 B2883599 4-(3-硝基苯基)-3a,4,5,9b-四氢-3H-环戊[c]喹啉-6-羧酸 CAS No. 306969-25-5](/img/structure/B2883599.png)

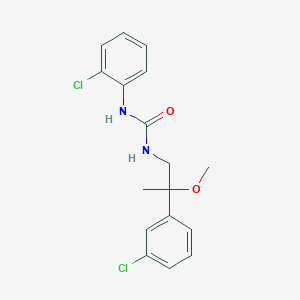

4-(3-硝基苯基)-3a,4,5,9b-四氢-3H-环戊[c]喹啉-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinoline-4-carboxylates are a class of compounds that are interesting due to their biological activity . The quinoline fragment is the basis of many natural alkaloids and drugs with various types of biological activity: antiviral, analgesic, antimalarial, anthelmintic, antitumor, etc .

Synthesis Analysis

A method for the synthesis of 3-substituted quinoline-4-carboxylates involves the reaction of 3-morpholino-1-R-prop-2-en-1-ones with isatins in the presence of trimethylchlorosilane in aqueous alcohol . This method has been used to synthesize a variety of 3-R-6-R’-quinoline-4-carboxylates .Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions. For example, quinoline-4-carboxylates can undergo cyclization with hydrazine hydrate to form pyridazinoquinolinones .科学研究应用

光物理性质和荧光团

激发态分子内质子转移 (ESIPT) 的研究启发了基于唑-喹啉的荧光团,包括 7-羟基-3-(4-硝基苯基)喹啉-6-羧酸等衍生物的合成。这些化合物表现出独特的物理行为,例如双发射和大的斯托克斯位移发射模式,受溶剂极性的影响。这项研究突出了它们在荧光光谱应用中的潜力,以及它们高达 300°C 的热稳定性,表明对各种科学用途的鲁棒性 (Padalkar 和 Sekar,2014)。

硝基芳烃和氮杂芳香族化合物的还原

在钌催化剂存在下使用甲酸将硝基芳烃催化还原为氨基芳烃是一项重要的应用。这种方法也适用于喹啉等杂环化合物的氢化,展示了这种方法在合成还原杂环骨架方面的多功能性 (Watanabe 等人,1984)。

抗疟疾活性

对噻吩并[3,4-c]喹啉衍生物的研究证明了对氯喹敏感和氯喹耐药的恶性疟原虫菌株具有显着的体外抗疟疾活性。这展示了该化合物作为开发新抗疟疾剂的先导结构的潜力 (Görlitzer 等人,2006)。

合成方法

杂环化合物的合成,特别是喹啉衍生物,是一项关键应用。将邻硝基苯基炔丙醇还原环化以合成取代喹啉等技术证明了该化合物在促进复杂喹啉骨架构建中的作用。这些方法强调了该化合物在有机合成中的效用,为药理学相关结构提供了途径 (Sandelier 和 DeShong,2007)。

未来方向

作用机制

Target of Action

Quinoline-based compounds, which this molecule is a derivative of, are known to have a wide range of biological and pharmaceutical activities . They are often used as scaffolds in drug discovery, playing a significant role in medicinal chemistry .

Mode of Action

Quinoline derivatives have been shown to exhibit various modes of action depending on their specific structures . For instance, some quinoline derivatives have been found to inhibit HIV-1 IN multimerisation via binding to an allosteric site .

Biochemical Pathways

Quinoline and its derivatives are known to interact with various biochemical pathways . These interactions can lead to a wide range of downstream effects, contributing to their diverse biological and pharmaceutical activities .

Pharmacokinetics

The pharmacokinetic properties of quinoline derivatives can vary widely depending on their specific structures .

Result of Action

Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .

Action Environment

The synthesis of quinoline derivatives has been shown to involve various reaction protocols, some of which are influenced by environmental factors .

属性

IUPAC Name |

4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c22-19(23)16-9-3-8-15-13-6-2-7-14(13)17(20-18(15)16)11-4-1-5-12(10-11)21(24)25/h1-6,8-10,13-14,17,20H,7H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZXXWORYGGPLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=CC=C3C(=O)O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2883517.png)

![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2883521.png)

![4-(7-Methoxy-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2883529.png)

![methyl 4-{3-[1-(3-nitro-2-pyridinyl)-4-piperidinyl]-1H-pyrazol-5-yl}phenyl ether](/img/structure/B2883532.png)

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2883535.png)